![molecular formula C25H17BrIN3O2 B216077 2-[(5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-phenyl-4(3H)-quinazolinone](/img/structure/B216077.png)
2-[(5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-phenyl-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-phenyl-4(3H)-quinazolinone is a chemical compound that belongs to the quinazolinone family. This compound has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, biochemistry, and pharmacology. The purpose of
Mécanisme D'action
The mechanism of action of 2-[(5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-phenyl-4(3H)-quinazolinone involves the inhibition of various enzymes and proteins that are involved in the progression of diseases. For example, this compound inhibits the activity of protein kinase C, which is involved in the progression of cancer. It also inhibits the activity of acetylcholinesterase, which is involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
2-[(5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-phenyl-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, inhibit the formation of amyloid plaques in Alzheimer's disease, and improve motor function in Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-phenyl-4(3H)-quinazolinone in lab experiments include its high potency and selectivity, which make it an ideal candidate for drug development. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research and development of 2-[(5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-phenyl-4(3H)-quinazolinone. These include the development of more efficient synthesis methods, the evaluation of its potential application in other diseases, and the investigation of its pharmacokinetics and pharmacodynamics. In addition, the development of analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds for drug development.
Méthodes De Synthèse
The synthesis of 2-[(5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-phenyl-4(3H)-quinazolinone involves the reaction of 6-iodo-3-phenyl-4(3H)-quinazolinone with 5-bromo-1-ethyl-2-oxoindoline in the presence of a catalyst. The reaction is carried out in a suitable solvent, such as dimethylformamide, under reflux conditions. The resulting product is then purified using column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
2-[(5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-phenyl-4(3H)-quinazolinone has been extensively studied for its potential application in medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, it has also been studied for its antimicrobial and antifungal properties.
Propriétés
Nom du produit |
2-[(5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-phenyl-4(3H)-quinazolinone |
---|---|
Formule moléculaire |
C25H17BrIN3O2 |
Poids moléculaire |
598.2 g/mol |
Nom IUPAC |
2-[(Z)-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)methyl]-6-iodo-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C25H17BrIN3O2/c1-2-29-22-11-8-15(26)12-18(22)19(24(29)31)14-23-28-21-10-9-16(27)13-20(21)25(32)30(23)17-6-4-3-5-7-17/h3-14H,2H2,1H3/b19-14- |
Clé InChI |
DTZNGLVZCXWHFY-RGEXLXHISA-N |
SMILES isomérique |
CCN1C2=C(C=C(C=C2)Br)/C(=C/C3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC=CC=C5)/C1=O |
SMILES |
CCN1C2=C(C=C(C=C2)Br)C(=CC3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC=CC=C5)C1=O |
SMILES canonique |
CCN1C2=C(C=C(C=C2)Br)C(=CC3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC=CC=C5)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.